5-Chloro-2-(trifluoromethoxy)cinnamic acid

Übersicht

Beschreibung

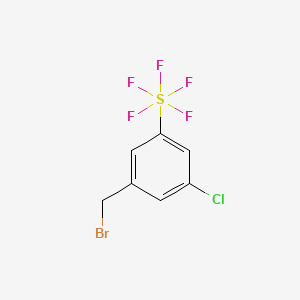

5-Chloro-2-(trifluoromethoxy)cinnamic acid, also known as CTFC, is a chemical compound with the molecular formula C10H6ClF3O3 and a molecular weight of 266.6 g/mol. It is used in laboratory chemicals .

Molecular Structure Analysis

The InChI code for 5-Chloro-2-(trifluoromethoxy)cinnamic acid is 1S/C10H6ClF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis Techniques: 5-Chloro-2-(trifluoromethoxy)cinnamic acid can be synthesized using various techniques. One such method involves one-pot synthesis from cinnamic acids, where symmetric cinnamic anhydrides are prepared using 6-chloro-2,4-dimethoxy-sec-triazine at room temperature (Raja et al., 2017).

- Aminohalogenation: The compound is useful in copper-catalyzed aminohalogenation processes for synthesizing anti-alkyl 3-chloro-2-(o-nitrobenzenesulfonamido)-3-arylpropionates (Li, Wei, & Kim, 2000).

- Decarboxylative Trifluoromethylation: An I2O5-promoted decarboxylative trifluoromethylation of cinnamic acids using sodium trifluoromethanesulfinate in aqueous media, leading to trifluoromethylated (E)-alkenes, has been demonstrated (Shang, Li, & Liu, 2015).

Photodimerization Studies

- Photodimerization Reactions: Studies have been conducted on the photodimerization of cinnamic acid derivatives, including chloro-derivatives, using infrared microspectroscopy with synchrotron radiation sources (Atkinson et al., 2004).

Pharmaceutical and Chemical Applications

- Deoxofluorination: Deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride can synthesize diverse trifluoromethyl-substituted aromatic compounds, which serve as building blocks for medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).

Cell Wall Research

- Cell Wall Polymers: Research on cinnamic acids has identified their role in forming bridges between cell wall polymers in wheat and phalaris internodes. This helps understand the structural components of plant cell walls (Lam, Iiyama, & Stone, 1992).

Antimicrobial Studies

- Antimicrobial Activity: 5-Chloro-2-(trifluoromethoxy)cinnamic acid has been compared to other antimicrobials for its efficacy in dermatology, highlighting its broad spectrum of antimicrobial activity (Vischer & Regös, 1974).

Green Chemistry

- Green Chemistry Applications: The compound has been used in green Hunsdiecker reactions with cinnamic acids, leading to the regioselective production of (E)-2-halostyrenes (Sodre, Esteves, & Mattos, 2013).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention .

Eigenschaften

IUPAC Name |

(E)-3-[5-chloro-2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCYIVNNYXJUKM-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C=C/C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(trifluoromethoxy)cinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine](/img/structure/B1425825.png)

![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1425826.png)

![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one](/img/structure/B1425839.png)

![2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1425840.png)